molecular formula C14H17IN4 B12572917 4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-1-methylpyridin-1-ium iodide CAS No. 190718-94-6

4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-1-methylpyridin-1-ium iodide

Katalognummer: B12572917
CAS-Nummer: 190718-94-6
Molekulargewicht: 368.22 g/mol
InChI-Schlüssel: XPAHRVPHHHXPBR-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-1-methylpyridin-1-ium iodide is a chemical compound known for its vibrant color and unique structural properties. It is often used in various scientific research applications due to its ability to interact with biological and chemical systems in specific ways .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-1-methylpyridin-1-ium iodide typically involves the diazotization of 4-(dimethylamino)aniline followed by coupling with 1-methylpyridinium iodide. The reaction conditions often require a controlled temperature and pH to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-1-methylpyridin-1-ium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like hydroxide ions. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso compounds, while reduction typically produces amines .

Wissenschaftliche Forschungsanwendungen

4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-1-methylpyridin-1-ium iodide is widely used in scientific research due to its unique properties:

Wirkmechanismus

The mechanism of action of 4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-1-methylpyridin-1-ium iodide involves its interaction with specific molecular targets. The compound can bind to nucleic acids and proteins, affecting their function and structure. This interaction can lead to changes in cellular processes, making it useful in various research applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-1-methylpyridin-1-ium iodide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .

Eigenschaften

CAS-Nummer

190718-94-6

Molekularformel

C14H17IN4

Molekulargewicht

368.22 g/mol

IUPAC-Name

N,N-dimethyl-4-[(1-methylpyridin-1-ium-4-yl)diazenyl]aniline;iodide

InChI

InChI=1S/C14H17N4.HI/c1-17(2)14-6-4-12(5-7-14)15-16-13-8-10-18(3)11-9-13;/h4-11H,1-3H3;1H/q+1;/p-1

InChI-Schlüssel

XPAHRVPHHHXPBR-UHFFFAOYSA-M

Kanonische SMILES

C[N+]1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C.[I-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.